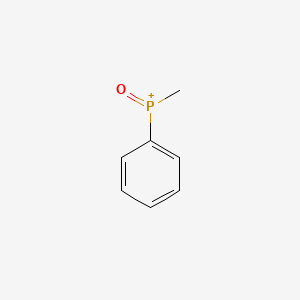

Methyl(phenyl)phosphine oxide

Vue d'ensemble

Description

Synthesis Analysis

-

From Halogenophosphines and Organometallic Reagents

- This method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . For instance, it has been used to synthesize dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine, and various 1,2-bis(dialkylphosphino)benzenes .

- Other variations of this approach include the preparation of unsymmetrical BenzP-ligands and new phospholes .

-

Cu(I)-Catalyzed Azide–Alkyne Cycloaddition

Applications De Recherche Scientifique

Reduction of Phosphine Oxides

Methyl(phenyl)phosphine oxide and similar compounds are efficiently reduced by using a methylation reagent and lithium aluminum hydride. This process includes the stereospecific reduction where optically active P-chirogenic phosphine oxides are reduced with inversion of configuration at the phosphorus atom (Imamoto, Kikuchi, Miura, & Wada, 2001).

Synthesis and Characterization in Organometallic Chemistry

Phosphine oxides, including derivatives of this compound, are synthesized and characterized for their potential as hybrid phosphine ligands in organometallic chemistry. This includes studies on their crystal structure and electrochemistry (Podlaha, Štěpnička, Ludvik, & Císařová, 1996).

Applications in Catalysis

New families of chiral monophosphine ligands have been synthesized from cyclic phosphinic acids, including derivatives of this compound. These compounds are used in catalytic systems, such as in the hydrogenation of prochiral enamides (Guillen, Rivard, Toffano, Legros, Daran, & Fiaud, 2002).

Polymer Science

This compound is utilized in the synthesis of reactive oligomers and polymers. These compounds, such as bis(m-aminophenyl) methyl phosphine oxide, have been used to create high molecular weight poly(ether imide)s with applications in advanced technologies (Tan, Tchatachoua, Dong, & Mcgrath, 1998).

Flame Retardant Materials

Compounds derived from this compound have been studied for their flame-retardant properties in materials like poly(ethylene terephthalate) (PET) copolymers. These materials exhibit improved flame retarding behavior and thermal stability, making them significant for safety applications (Wang, Wang, & Yan, 2000).

Nuclear Waste Processing

This compound derivatives play a crucial role in the extraction and processing of actinides from highly radioactive waste. This is significant for nuclear waste management and environmental safety (Apostolidis et al., 1991).

Propriétés

IUPAC Name |

methyl-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUALXJYIMVFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544339 | |

| Record name | Methyl(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19315-13-0 | |

| Record name | Methyl(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.